Methyl eugenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in most organic solvents

Soluble in ethanol, ethyl ether

Soluble in fixed oils; insoluble in glycerin and propylene glycol

In water, 500 mg/L at 25 °C

0.5 mg/mL at 25 °C

Insoluble in water; soluble in most fixed oils; insoluble in glycerol and propylene glycol

Soluble (in ethanol)

Synonyms

Canonical SMILES

Methyleugenol, a naturally occurring allylbenzene found in various plants including nutmeg, bay laurel, and clove [], has garnered interest in scientific research for several reasons:

Insect attractant

One of the most studied properties of methyleugenol is its ability to attract specific insects. Research has shown it to be a potent attractant for fruit flies, particularly the Queensland fruit fly (QFF) and the melon fly []. This characteristic has led to its exploration in traps and lures for monitoring and controlling these pest populations [].

Antimicrobial activity

Some studies have investigated the potential antimicrobial properties of methyleugenol. Results suggest it may exhibit activity against certain bacteria and fungi, although more research is needed to understand its efficacy and mechanism of action [].

Biological studies

Methyleugenol's interaction with biological systems is another area of scientific exploration. Studies have examined its effects on various organisms, including its potential role in plant defense mechanisms and its influence on specific enzymes [, ].

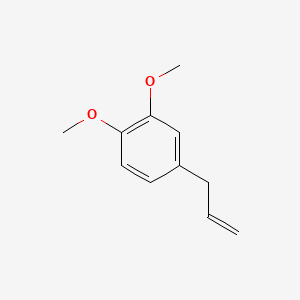

Methyl eugenol, chemically known as 4-allyl-1,2-dimethoxybenzene, is a colorless to pale yellow liquid with a sweet, spicy aroma reminiscent of cloves and nutmeg. It is primarily derived from the essential oils of various plants, particularly clove oil and basil oil. The molecular formula of methyl eugenol is C₁₁H₁₄O₂, and it features both an allyl group and two methoxy groups attached to a benzene ring .

- Methyleugenol is listed as a potential carcinogen by the International Agency for Research on Cancer (IARC) [].

- Although its use in food flavorings is generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA) in low concentrations, occupational exposure to concentrated forms should be avoided [, ].

- Methylation: Methyl eugenol can be synthesized from eugenol through methylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide .

- Hydroxylation: In biological systems, it undergoes metabolic transformations leading to the formation of hydroxymethyl derivatives and epoxides .

- Degradation: Methyl eugenol is susceptible to degradation by hydroxyl radicals in the atmosphere, with an estimated half-life of about 5 hours under certain conditions .

Methyl eugenol exhibits significant biological activities:

- Antimicrobial Properties: It has shown effectiveness against various bacteria and fungi, making it a candidate for use in food preservation and as a natural pesticide .

- Carcinogenic Potential: Studies indicate that methyl eugenol can induce liver tumors in rodents when administered at high doses. Its metabolites have been linked to mutagenic activity, raising concerns about its safety in food applications .

- Insect Attractant: Methyl eugenol serves as an attractant for certain insect species, particularly fruit flies, which has led to its use in pest control strategies .

The synthesis of methyl eugenol can be achieved through several methods:

- From Eugenol:

- Direct Extraction:

- Alternative Synthetic Routes:

Methyl eugenol finds applications across various industries:

- Flavoring Agent: Its sweet and spicy flavor profile makes it popular in the food industry for flavoring products.

- Fragrance Industry: Used extensively in perfumes and cosmetics due to its pleasant aroma.

- Pest Control: Employed as an attractant in traps for monitoring fruit fly populations .

Research has shown that methyl eugenol interacts with biological systems in complex ways:

- Metabolic Pathways: Upon ingestion, it is metabolized primarily via cytochrome P450 enzymes leading to the formation of several metabolites that exhibit different biological activities .

- Toxicological Studies: Various studies have assessed its genotoxic potential, indicating that while it may not be mutagenic directly, its metabolites can induce unscheduled DNA synthesis in cultured cells .

Methyl eugenol shares structural similarities with several other compounds within the alk-2-enylbenzene class. Below is a comparison highlighting its uniqueness:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| Eugenol | Contains one methoxy group | Exhibits strong analgesic properties |

| Safrole | Contains a propenyl group | Known for its use in the synthesis of MDMA |

| Estragole | Contains one methoxy group | Used as a flavoring agent but less stable than methyl eugenol |

| Myristicin | Contains an allyl group | Found in nutmeg; has psychoactive properties at high doses |

Methyl eugenol stands out due to its dual role as both a flavoring agent and an insect attractant while also possessing potential carcinogenic properties that necessitate careful handling.

Purity

Physical Description

Colorless to pale yellow liquid; [Merck Index] Slightly herbal odor; [HSDB]

Liquid

Colourless to pale yellow liquid; Clove-carnation aroma

Color/Form

Colorless to pale yellow liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

254.7 °C

Flash Point

99 °C

99 °C (210 °F) (closed cup)

Heavy Atom Count

Taste

Vapor Density

Density

1.032-1.036 at 25 °C

1.032-1.036

LogP

Odor

Clove, carnation odo

Decomposition

Appearance

Melting Point

-4 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 1706 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 1700 of 1706 companies with hazard statement code(s):;

H302 (99.94%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (75.71%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H341 (97.35%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351 (99.65%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Medication (vet): methyleugenol suspended in tween-80 or cremophorel, at 200 to 275 mg/kg ip, is a safe anesthetic agent in rats and mice submitted to surgical procedures in brain, without some of inconvenience of sodium pentobarbital.

Pharmacology

MeSH Pharmacological Classification

Vapor Pressure

0.01 [mmHg]

0.012 mm Hg at 25 °C (extrapolated)

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Methyleugenol has known human metabolites that include 1-hydroxylate methyleugenol.

Wikipedia

Biological Half Life

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Carcinogens

Cosmetics -> Masking

Methods of Manufacturing

General Manufacturing Information

Baked goods 39.86 ppm; frozen dairy 17.35 ppm; condiment, relish 7.15 ppm; soft candy 23.92 ppm; gelatin, pudding 17.34 ppm; non-alcoholic beverages 11.55 ppm; hard candy 0.60 ppm; chewing gum 44.61 ppm

Concentration in final product (%): usual/maximum; soap 0.02/0.2, detergent 0.002/0.02, creams, lotions 0.01/0.05, perfume 0.3/0.8.

Analytic Laboratory Methods

Methyleugenol was one of components determined in essential oils by negative ion chemical ionization mass spectrometry.

Analysis by glc.

Stability Shelf Life

Dates

Pharmacokinetic Study of Safrole and Methyl Eugenol after Oral Administration of the Essential Oil Extracts of

Yuqi Fan, Dongyue Yang, Xuhua Huang, Guangzhe Yao, Wei Wang, Mengyuan Gao, Xiaohua Jia, Huizi Ouyang, Yanxu Chang, Jun HePMID: 33829063 DOI: 10.1155/2021/6699033

Abstract

is a traditional medicine and has been widely used as remedies for inflammatory diseases, toothache, headache, local anesthesia, and aphthous stomatitis in China, Japan, and Korea. Our previous research found that safrole and methyl eugenol were vital compounds that contribute to distinguish the different species and rawand its processed products apart. The pharmacokinetics of safrole and methyl eugenol after oral administration of

extract has not been reported yet. In this study, a rapid and simple gas chromatography-mass spectroscopy (GC-MS) method that has a complete run time of only 4.5 min was developed and validated for the simultaneous determination and pharmacokinetic study of safrole and methyl eugenol in rat plasma after administration of

extracts. The chromatographic separation was realized on a DB-17 column (30 m × 0.25 mm × 0.25

m). And detection was carried out under selected ion monitoring (SIM) mode. Plasma samples were pretreated by

-hexane. The pharmacokinetic parameters provided by this study will be beneficial for further developments and clinical applications of

.

Xiaojing Yang, Yukun Feng, Zhengyu Zhang, Hui Wang, Weiwei Li, Dan Ohtan Wang, Ying Peng, Jiang Zheng

PMID: 33296206 DOI: 10.1021/acs.jafc.0c04880

Abstract

Methyleugenol (ME) is a ubiquitous component in spices and other culinary herbal products. A prevailing theory in ME toxicity is its ability to be metabolically activated by P450 enzymes and sulfotransferases, which initiates sequential reactions of the resulting metabolites with functional biomolecules. The present study aimed at a potential interaction between the reactive metabolites of ME and RNA. Cultured mouse primary hepatocytes were incubated with ME followed by RNA extraction and NaOH and alkaline phosphatase-based RNA hydrolysis. Three adenosine adducts were detected in the hydrolytic mixture by LC-MS/MS. The same adenosine adducts were also detected in hepatic tissues harvested from ME-treated mice. These three adducts were chemically synthesized and structurally characterized byH NMR. Additionally, two guanosine adducts and one cytidine adduct were detected in the

samples. These results provided solid evidence that the reactive metabolites of ME attacked RNA, resulting in RNA adduction.

Estragole DNA adduct accumulation in human liver HepaRG cells upon repeated in vitro exposure

Shuo Yang, Sebastiaan Wesseling, Ivonne M C M RietjensPMID: 33189830 DOI: 10.1016/j.toxlet.2020.11.009

Abstract

Accumulation of N-(trans-isoestragol-3'-yl)-2'-deoxyguanosine (E-3'-N

-dG) DNA adducts derived from the alkenylbenzene estragole upon repeated dose exposure was investigated since the repair of this adduct was previously shown to be inefficient. To this end human HepaRG cells were exposed to repeating cycles of 2 h exposure to 50 μM estragole followed by 22 h repair to mimic daily exposure. The E-3'-N

-dG DNA adduct levels were quantified by LC-MS/MS after each cycle. The results show accumulation of E-3'-N

-dG DNA adducts at a rate of 17.53 adducts/10

nts/cycle. This rate at the dose level calculated by physiologically based kinetic (PBK) modeling to result in 50 μM was converted to a rate expected at average human daily intake of estragole. The predicted time estimated to reach adduct levels reported at the BMD10 of the related alkenylbenzene methyleugenol of 10-100 adducts /10

nts upon average human daily intake of estragole amounted to 8-80 (in rat) or 6-57 years (in human). It is concluded that the persistent nature of the E-3'-N

-dG DNA adducts may contribute to accumulation of substantial levels of DNA adducts upon prolonged dietary exposure.

Suggestions on the Contribution of Methyl Eugenol and Eugenol to Bay Laurel (

Nikolaos Nenadis, Maria Papapostolou, Maria Z TsimidouPMID: 33920599 DOI: 10.3390/molecules26082342

Abstract

The present study examined the radical scavenging potential of the two benzene derivatives found in the bay laurel essential oil (EO), namely methyl eugenol (MEug) and eugenol (Eug), theoretically and experimentally to make suggestions on their contribution to the EO preservative activity through such a mechanism. Calculation of appropriate molecular indices widely used to characterize chain-breaking antioxidants was carried out in the gas and liquid phases (-hexane,

-octanol, methanol, water). Experimental evidence was based on the DPPH

scavenging assay applied to pure compounds and a set of bay laurel EOs chemically characterized with GC-MS/FID. Theoretical calculations suggested that the preservative properties of both compounds could be exerted through a radical scavenging mechanism via hydrogen atom donation. Eug was predicted to be of superior efficiency in line with experimental findings. Pearson correlation and partial least square regression analyses of the EO antioxidant activity values vs. % composition of individual volatiles indicated the positive contribution of both compounds to the radical scavenging activity of bay laurel EOs. Eug, despite its low content in bay laurel EOs, was found to influence the most the radical scavenging activity of the latter.

A new strategy based on gas chromatography-high resolution mass spectrometry (GC-HRMS-Q-Orbitrap) for the determination of alkenylbenzenes in pepper and its varieties

Araceli Rivera-Pérez, Rosalía López-Ruiz, Roberto Romero-González, Antonia Garrido FrenichPMID: 32283503 DOI: 10.1016/j.foodchem.2020.126727

Abstract

Alkenylbenzenes are natural toxins with genotoxic and carcinogenic effects in rodents, which are highly present in condiments frequently consumed. The aim of this study was the development of the first multi-analyte method for the determination of eight alkenylbenzenes (eugenol, methyl eugenol, acetyl eugenol, trans-isoeugenol, safrole, estragole, myristicin and trans-anethole) in different pepper varieties by gas chromatography coupled to high-resolution mass spectrometry (GC-HRMS-Q-Orbitrap) in combination with a simple ultrasound-assisted extraction method (UAE). The method was successfully validated, and it was applied for studying the presence of these analytes in peppers as well as to elucidate the effects of the berries' maturity and the geographical origin on alkenylbenzene contents. The analysis of the pepper samples showed that eugenol (10.5-120 mg/kg), trans-anethole (10.7-42.7 mg/kg) and estragole (2.2-45.7 mg/kg) tended to be the most detected alkenylbenzenes at high levels, whereas trans-isoeugenol (0.69-3.6 mg/kg) and safrole (0.20-3.0 mg/kg) were minor components. Estragole (PubChem CID: 8815); trans-anethole (PubChem CID: 637563); Myristicin (PubChem CID: 4276); Safrole (PubChem CID: 5144); Eugenol (PubChem CID: 3314); Methyl eugenol (PubChem CID: 7127); Acetyl eugenol (PubChem CID: 7136); trans-Isoeugenol (PubChem CID: 853433); Caffeine (PubChem CID: 2519); Dicyclohexylmethanol (PubChem CID: 78197).Acute Administration of Methyleugenol Impairs Hippocampus-Dependent Contextual Fear Memory and Increases Anxiety-like Behavior in Mice

Kai-Fei Guo, Man Dai, Yi-Miao Liu, Ji-Chuan Zhang, Yan-Mei Chen, Hui Ye, Man-Bi Li, Rong-Rong Mao, Jun CaoPMID: 32551566 DOI: 10.1021/acs.jafc.0c01863

Abstract

Methyleugenol (ME) as a natural essential oil in many plant species is widely used in human food and beverage for its fragrance and possible beneficial health effects. Previous chronic or subacute studies in rodents show that ME mainly causes liver toxicity. However, whether and how acute ME affects the central nervous system still remain elusive. Here, we found that ME administrated into the hippocampus impaired the acquisition of hippocampus-dependent contextual fear memory in mice (ME vs control: repeated-measures two-way ANOVA,= 2.937,

< 0.05; Fisher test,

< 0.05, respectively, 53 ± 5.2% vs 73 ± 7.6% during trial 4 and 46.8 ± 6% vs 74.5 ± 9.3% during trial 5). Meanwhile, acute ME impaired hippocampal CA1 long-term potentiation (LTP; ME vs control: independent

-test,

< 0.01, 110.6 ± 1.8% vs 133.3 ± 5.6%) while facilitated long-term depression (LTD;

< 0.01, 75.7 ± 3.4% vs 88.6 ± 1.7%) in mice brain slices and inducing a decrease in learning-dependent phosphorylation of Ser831 (ME vs control: independent

-test,

< 0.001, 0.87 ± 0.03 vs 1.23 ± 0.03) and Ser845 (

< 0.01, 0.42 ± 0.07 vs 0.97 ± 0.14) sites of excitatory glutamate AMPA receptor subunit 1 (GluA1) in the hippocampus, which may be the underlying mechanisms of impairment of hippocampus-dependent learning. In addition, intrahippocampal infusion of ME also increased anxiety-like behaviors in mice. These results suggested that acute ME impaired the hippocampus function at behavioral, cellular, and molecular levels, indicating the potential risks of ME on the central nervous system.

Comparative Analysis of In-Vitro Biological Activities of Methyl Eugenol Rich Cymbopogon khasianus Hack., Leaf Essential Oil with Pure Methyl Eugenol Compound

Roktim Gogoi, Rikraj Loying, Neelav Sarma, Twahira Begum, Sudin K Pandey, Mohan LalPMID: 32065101 DOI: 10.2174/1389201021666200217113921

Abstract

The essential oil of methyl eugenol rich Cymbopogon khasianus Hack. was evaluated and its bioactivities were compared with pure methyl eugenol. So far, methyl eugenol rich essential oil of lemongrass was not studied for any biological activities; hence, the present study was conducted.This study examined the chemical composition of essential oil of methyl eugenol rich Cymbopogon khasianus Hack., and evaluated its antioxidant, anti-inflammatory, antimicrobial, and herbicidal properties and genotoxicity, which were compared with pure compound, methyl eugenol.

Methyl eugenol rich variety of Cymbopogon khasianus Hack., with registration no. INGR18037 (c.v. Jor Lab L-9) was collected from experimental farm CSIR-NEIST, Jorhat, Assam (26.7378°N, 94.1570°E). The essential oil wasobtained by hydro-distillation using a Clevenger apparatus. The chemical composition of the essential oil was evaluated using GC/MS analysis and its antioxidant (DPPH assay, reducing power assay), anti-inflammatory (Egg albumin denaturation assay), and antimicrobial (Disc diffusion assay, MIC) properties, seed germination effect and genotoxicity (Allium cepa assay) were studied and compared with pure Methyl Eugenol compound (ME).

Major components detected in the Essential Oil (EO) through Gas chromatography/mass spectroscopy analysis were methyl eugenol (73.17%) and β-myrcene (8.58%). A total of 35components were detected with a total identified area percentage of 98.34%. DPPH assay revealed considerable antioxidant activity of methyl eugenol rich lemongrass essential oil (IC50= 2.263 μg/mL), which is lower than standard ascorbic acid (IC50 2.58 μg/mL), and higher than standard Methyl Eugenol (ME) (IC50 2.253 μg/mL). Methyl eugenol rich lemongrass EO showed IC50 38.00 μg/mL, ME 36.44 μg/mL, and sodium diclofenac 22.76 μg/mL, in in-vitro anti-inflammatory test. Moderate antimicrobial activity towards the 8 tested microbes was shown by methyl eugenol rich lemongrass essential oil whose effectiveness against the microbes was less as compared to pure ME standard. Seed germination assay further revealed the herbicidal properties of methyl eugenol rich essential oil. Moreover, Allium cepa assay revealed moderate genotoxicity of the essential oil.

This paper compared the antioxidant, anti-inflammatory, antimicrobial, genotoxicity and herbicidal activities of methyl eugenol rich lemongrass with pure methyl eugenol. This methyl eugenol rich lemongrass variety can be used as an alternative of methyl eugenol pure compound. Hence, the essential oil of this variety has the potential of developing cost-effective, easily available antioxidative/ antimicrobial drugs but its use should be under the safety range of methyl eugenol and needs further clinical trials.

Antinociceptive Interaction and Pharmacokinetics of the Combination Treatments of Methyleugenol Plus Diclofenac or Ketorolac

Héctor Isaac Rocha-González, María Elena Sánchez-Mendoza, Leticia Cruz-Antonio, Francisco Javier Flores-Murrieta, Xochilt Itzel Cornelio-Huerta, Jesús ArrietaPMID: 33153182 DOI: 10.3390/molecules25215106

Abstract

Although nonsteroidal anti-inflammatory drugs (NSAIDs) are one of the main types of drugs used to treat pain, they have several adverse effects, and such effects can be reduced by combining two analgesic drugs. The aim of this study was to evaluate the nociceptive activity of methyleugenol combined with either diclofenac or ketorolac, and determine certain parameters of pharmacokinetics. For the isobolographic analysis, the experimental effective dose 30 (ED) was calculated for the drugs applied individually. With these effective doses, the peak plasma concentration (C

) was found and the other parameters of pharmacokinetics were established. Methyleugenol plus diclofenac and methyleugenol plus ketorolac decreased licking behavior in a dose-dependent manner in phase II, with an efficacy of 32.9 ± 9.3 and 39.8 ± 9.6%, respectively. According to the isobolographic analysis, the experimental and theoretical ED

values were similar for methyleugenol plus diclofenac, suggesting an additive effect, but significantly different for methyleugenol plus ketorolac (3.6 ± 0.5 vs. 7.7 ± 0.6 mg/kg, respectively), indicating a probable synergistic interaction. Regarding pharmacokinetics, the only parameter showing a significant difference was C

for the methyleugenol plus diclofenac combination. Even with this difference, the combinations studied may be advantageous for treating inflammatory pain, especially for the combination methyleugenol plus ketorolac.

Improved efficacy of antifungal drugs in combination with monoterpene phenols against Candida auris

Siham Shaban, Mrudula Patel, Aijaz AhmadPMID: 31980703 DOI: 10.1038/s41598-020-58203-3